molecular formula C20H17N3O4S B227489 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B227489
M. Wt: 395.4 g/mol
InChI Key: VGHRVOCMMBQHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TZI-18 and has been synthesized using various methods. The aim of

Mechanism of Action

The mechanism of action of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves the inhibition of protein-protein interactions. TZI-18 binds to the c-Myc protein and disrupts its interaction with the Max protein, leading to the inhibition of c-Myc-mediated transcription. This inhibition can induce apoptosis in cancer cells, making TZI-18 a potential candidate for cancer therapy.
Biochemical and physiological effects:
Studies have shown that 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells by inhibiting the interaction between c-Myc and Max proteins. This inhibition can lead to the downregulation of c-Myc-mediated transcription, which is essential for the growth and survival of cancer cells. Additionally, TZI-18 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its potential application in cancer therapy. Additionally, TZI-18 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using TZI-18 in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

The potential applications of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in various fields of scientific research are vast. Some of the future directions for research on TZI-18 include the development of more efficient synthesis methods, the investigation of its potential application in other diseases, and the study of its pharmacokinetics and pharmacodynamics. Additionally, the exploration of the mechanism of action of TZI-18 can provide insights into the inhibition of protein-protein interactions and the development of novel therapeutics.

Synthesis Methods

The synthesis of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione has been reported in several studies. One of the commonly used methods involves the reaction of 2,3-dioxoindoline-6-sulfonyl chloride with 3-aminobenzoic acid followed by the reaction with thioamide. This method yields TZI-18 with a purity of more than 95%.

Scientific Research Applications

2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as an inhibitor of protein-protein interactions. Studies have shown that TZI-18 can inhibit the interaction between the transcription factor c-Myc and its partner protein Max, which is essential for the growth and survival of cancer cells. This inhibition can lead to the induction of apoptosis in cancer cells, making TZI-18 a potential candidate for cancer therapy.

properties

Product Name

2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H17N3O4S/c1-12-5-4-6-13(11-12)21-16-19(26)23(20(27)28-16)10-9-22-17(24)14-7-2-3-8-15(14)18(22)25/h2-8,11,16,21H,9-10H2,1H3

InChI Key

VGHRVOCMMBQHNA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.